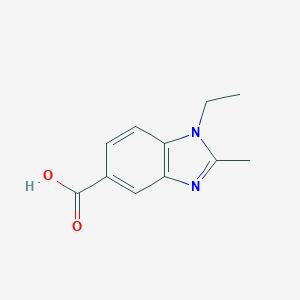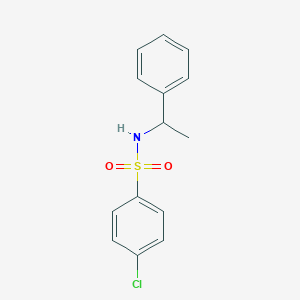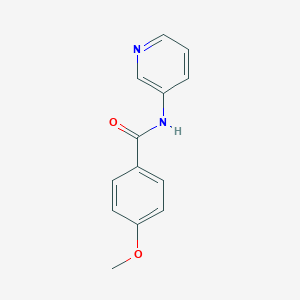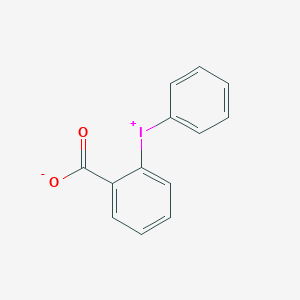
4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] is a chemical compound that has gained significant attention in scientific research over the years. The compound is known for its unique properties that make it useful in various fields, including pharmaceuticals, agriculture, and material science. In
Mecanismo De Acción
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] varies depending on the application. In pharmaceuticals, the compound has been shown to inhibit the growth of microorganisms by disrupting their cell membranes. In agriculture, the compound acts as a neurotoxin, affecting the nervous system of insects. In material science, the compound is used as a crosslinking agent, linking polymer chains together to form a more stable structure.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] also vary depending on the application. In pharmaceuticals, the compound has been shown to have low toxicity and is well-tolerated by animals. In agriculture, the compound has been shown to have low toxicity to mammals but can be toxic to insects. In material science, the compound is stable and does not degrade easily, making it useful in the synthesis of polymers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] in lab experiments include its unique properties, low toxicity, and stability. However, the compound can be difficult to synthesize, and its use can be limited by its high cost.
Direcciones Futuras
There are several future directions for the research and development of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-']. In pharmaceuticals, further research could focus on the compound's potential as an anticancer agent. In agriculture, the compound could be further developed as a natural insecticide. In material science, the compound could be used in the synthesis of new materials with unique properties. Additionally, further research could focus on improving the synthesis method and reducing the cost of the compound.
Conclusion:
In conclusion, 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] is a unique chemical compound with a wide range of scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound could lead to significant advancements in various fields.
Métodos De Síntesis
The synthesis of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with formaldehyde in the presence of a catalyst such as sulfuric acid. The reaction yields 6,6'-methylenebis[2-methyl-4H-3,1-benzoxazin-4-one], which is then oxidized to obtain 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'].
Aplicaciones Científicas De Investigación
The unique properties of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] make it useful in various scientific research applications. In pharmaceuticals, the compound has been found to have antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro. In agriculture, the compound has been shown to have insecticidal properties, making it useful in pest control. In material science, 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] has been used in the synthesis of polymers and as a precursor for the synthesis of other compounds.
Propiedades
Número CAS |
20006-47-7 |
|---|---|
Nombre del producto |
4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl- |
Fórmula molecular |
C19H14N2O4 |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
2-methyl-6-[(2-methyl-4-oxo-3,1-benzoxazin-6-yl)methyl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C19H14N2O4/c1-10-20-16-5-3-12(8-14(16)18(22)24-10)7-13-4-6-17-15(9-13)19(23)25-11(2)21-17/h3-6,8-9H,7H2,1-2H3 |
Clave InChI |
FWACJXSHEZUCSG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)CC3=CC4=C(C=C3)N=C(OC4=O)C)C(=O)O1 |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)CC3=CC4=C(C=C3)N=C(OC4=O)C)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B187540.png)

![{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B187542.png)
![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)

![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)
![4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B187549.png)




